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Compound of Interest

Compound Name:
N-(2-

iodophenyl)methanesulfonamide

Cat. No.: B1298369 Get Quote

For researchers, scientists, and professionals in drug development, this guide provides an in-

depth look at the spectroscopic data and synthesis of N-(2-iodophenyl)methanesulfonamide.

This versatile compound serves as a valuable building block in organic synthesis, particularly in

the construction of complex heterocyclic structures.

Summary of Spectroscopic Data
The structural integrity of N-(2-iodophenyl)methanesulfonamide (C₇H₈INO₂S, Molecular

Weight: 297.12 g/mol ) is confirmed through a combination of Nuclear Magnetic Resonance

(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented here has

been compiled from various sources to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-(2-
iodophenyl)methanesulfonamide in solution. Both ¹H and ¹³C NMR provide detailed

information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the

sulfonamide proton, the aromatic protons, and the methyl protons of the methanesulfonyl

group.
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Proton
Typical Chemical Shift (δ)

ppm
Notes

Sulfonamide (N-H) ~9.0 – 10.3

Broad singlet; position can be

influenced by solvent and

concentration.

Aromatic (Ar-H) ~7.0 – 8.0

Complex multiplet pattern due

to coupling between adjacent

protons.

Methyl (SO₂CH₃) ~3.0 Sharp singlet.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, providing insight into the

carbon framework of the molecule.

Carbon Typical Chemical Shift (δ) ppm

Aromatic (Ar-C) ~111 – 160

Methyl (SO₂CH₃) Not explicitly found in search results

Infrared (IR) Spectroscopy
The IR spectrum of N-(2-iodophenyl)methanesulfonamide displays key absorption bands

that are characteristic of its functional groups.
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Functional Group
**Characteristic
Absorption (cm⁻¹) **

Vibrational Mode

Sulfonyl (S=O) ~1320 Asymmetric Stretch

Sulfonyl (S=O) ~1140 Symmetric Stretch

Sulfonamide (N-H)
Not explicitly found in search

results
Stretch

Aromatic C-H
Not explicitly found in search

results
Stretch

Methyl C-H
Not explicitly found in search

results
Stretch

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular

weight and elemental formula of the compound.

Parameter Value

Molecular Formula C₇H₈INO₂S

Monoisotopic Mass 296.93205 Da

Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of N-(2-
iodophenyl)methanesulfonamide are crucial for reproducibility and further research.

Synthesis of N-(2-iodophenyl)methanesulfonamide
The most common synthetic route to N-(2-iodophenyl)methanesulfonamide is through the

direct amination of 2-iodoaniline with methanesulfonyl chloride.[1]

Procedure:

Dissolve 2-iodoaniline in a suitable solvent, such as dichloromethane, in a reaction vessel.
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Add a base, typically a tertiary amine like triethylamine, to the solution to act as an acid

scavenger.

Cool the reaction mixture in an ice bath.

Slowly add methanesulfonyl chloride to the cooled solution with stirring.

Allow the reaction to warm to room temperature and stir until the reaction is complete, which

can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is typically washed with water and brine, dried over an

anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

The crude product can be purified by recrystallization or column chromatography to yield

pure N-(2-iodophenyl)methanesulfonamide.

2-Iodoaniline

Nucleophilic SubstitutionMethanesulfonyl_Chloride

Base (e.g., Triethylamine)
in Solvent (e.g., Dichloromethane)

N-(2-iodophenyl)methanesulfonamide

Triethylammonium chloride

Aqueous Workup
& Purification Pure Product

Click to download full resolution via product page

Synthesis of N-(2-iodophenyl)methanesulfonamide.

Spectroscopic Analysis Protocols
NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard

frequency (e.g., 400 or 500 MHz for ¹H).

Data Acquisition: Use standard pulse sequences. For ¹H NMR, a sufficient number of scans

should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of

scans will likely be necessary due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy:

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a thin

film from a volatile solvent on a salt plate (e.g., NaCl or KBr).

Instrumentation: Record the spectrum using a Fourier-transform infrared (FT-IR)

spectrometer.

Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or the salt plate

with solvent, if applicable) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry:

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

Instrumentation: Analyze the sample using a high-resolution mass spectrometer, such as a

time-of-flight (TOF) or Orbitrap instrument, with an appropriate ionization source (e.g.,

electrospray ionization - ESI).

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on

the desired adduct, over a relevant mass-to-charge (m/z) range.

Synthetic Utility and Reaction Pathways
N-(2-iodophenyl)methanesulfonamide is a key intermediate in various synthetic

transformations, primarily due to the reactivity of the carbon-iodine bond. It is particularly useful

in palladium-catalyzed cross-coupling reactions for the synthesis of complex heterocyclic

compounds.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1298369?utm_src=pdf-body
https://www.benchchem.com/product/b1298369
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Palladium-Catalyzed Cross-Coupling

N-(2-iodophenyl)methanesulfonamide Pd(0) Catalyst

Indole Synthesis

 with
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Synthetic applications of N-(2-iodophenyl)methanesulfonamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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